molecular formula C13H19NO B8636033 4-Benzyl-cis-2,6-dimethylmorpholine CAS No. 61883-58-7

4-Benzyl-cis-2,6-dimethylmorpholine

Cat. No.: B8636033
CAS No.: 61883-58-7
M. Wt: 205.30 g/mol
InChI Key: LLKJAIKKDGIIJW-TXEJJXNPSA-N
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Description

4-Benzyl-cis-2,6-dimethylmorpholine is a morpholine derivative characterized by a benzyl group at the 4-position and two methyl groups in the cis configuration at the 2- and 6-positions of the morpholine ring. Structural analogs, such as nitroso-substituted morpholine derivatives (e.g., N-Nitroso-2,6-dimethylmorpholine), have been extensively studied for their carcinogenic properties, particularly in pancreatic cancer models .

Properties

CAS No.

61883-58-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2R,6S)-4-benzyl-2,6-dimethylmorpholine

InChI

InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+

InChI Key

LLKJAIKKDGIIJW-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 4-Benzyl-cis-2,6-dimethylmorpholine and its analogs based on available evidence:

Compound Substituents Biological Activity Metabolic Pathway Key Research Findings
This compound Benzyl (4-position), cis-2,6-dimethyl Limited direct data; structural similarity suggests potential for varied bioactivity. Not explicitly studied; benzyl group may alter metabolism compared to nitroso analogs. No direct carcinogenicity data; benzyl substituent likely reduces nitroso-related toxicity.
N-Nitroso-2,6-dimethylmorpholine Nitroso group, 2,6-dimethyl Potent carcinogen; induces pancreatic ductal carcinoma in Syrian hamsters . Metabolized to N-Nitroso-2-hydroxypropyl)(2-oxopropyl)amine, leading to DNA alkylation . Ki-ras gene activation (codon 12 mutations) observed in 80% of induced tumors .
N-Nitrosobis(2-oxopropyl)amine Nitroso, bis(2-oxopropyl) groups High pancreatic carcinogenicity; induces ductal carcinoma in situ . Converts to monomethylnitrosamine intermediates, forming 7-methylguanine DNA adducts . Tumors originate from pluripotent ductal cells; lesions develop in ducts and ductules .

Key Structural and Functional Differences:

Substituent Effects: The benzyl group in this compound replaces the nitroso moiety found in carcinogenic analogs. This substitution likely eliminates the formation of DNA-methylating agents (e.g., methyldiazonium ions), which are critical for the carcinogenicity of nitroso compounds . The cis-2,6-dimethyl configuration may influence steric interactions and metabolic stability compared to trans isomers or unsubstituted morpholines.

Carcinogenic Potential: Nitroso analogs induce pancreatic tumors via Ki-ras activation (Gly12Asp mutation) due to O⁶-methylguanine adducts, which are poorly repaired in ductal cells . The absence of a nitroso group in this compound suggests a lower carcinogenic risk, though this requires experimental validation.

Metabolic Pathways: Nitroso compounds undergo β-hydroxylation and oxidation to generate reactive intermediates that methylate DNA .

Research Implications and Gaps

Mechanistic Studies: While nitroso-morpholine derivatives are well-characterized, the metabolic fate and toxicity profile of this compound remain unexplored. Comparative studies using in vitro mutagenicity assays (e.g., Ames test) and in vivo carcinogenicity models are needed.

Structural-Activity Relationships (SAR) : The cis-2,6-dimethyl configuration’s role in modulating biological activity warrants investigation, as stereochemistry can significantly impact receptor binding or enzyme interactions.

Preparation Methods

High-Temperature Dehydration of Diisopropanolamine

A foundational method involves the dehydration of diisopropanolamine under acidic conditions. As described in patent CN110950818B, diisopropanolamine reacts with concentrated sulfuric acid at 180–200°C, yielding a mixture of morpholine isomers. The reaction proceeds via cyclodehydration, producing cis-2,6-dimethylmorpholine as the major product (≥69.1% yield). However, this method generates byproducts, including trans-2,6-dimethylmorpholine and 2,5-dimethylmorpholine isomers, necessitating purification.

Key Reaction Conditions

ParameterValue
Temperature180–200°C
CatalystConcentrated H2SO4\text{H}_2\text{SO}_4
Yield (cis-2,6-isomer)≥69.1%

Crystallization-Induced Diastereoisomer Transformation (CIDT)

To improve stereoselectivity, CIDT has been employed. This technique, exemplified in the enantioselective synthesis of amines, leverages differential solubility of diastereomers. In the context of cis-2,6-dimethylmorpholine, CIDT involves:

  • Esterification : Reacting crude morpholine with carboxylic acids (e.g., acetic acid) in ester solvents (e.g., ethyl acetate) to form cis-2,6-dimethylmorpholine carboxylate.

  • Crystallization : The cis-carboxylate precipitates due to low solubility, while trans isomers remain dissolved.

  • Hydrolysis : Treating the purified carboxylate with a base (e.g., NaOH) regenerates cis-2,6-dimethylmorpholine.

Optimized CIDT Parameters

StepConditions
Esterification solventEthyl acetate/isopropyl acetate
Carboxylic acidAcetic acid (CH3COOH\text{CH}_3\text{COOH})
Molar ratio1:1 to 1.3 (morpholine:acid)
Crystallization temp.15–25°C (primary), -5–5°C (secondary)
Hydrolysis pH13–14 (using NaOH)

This method achieves >95% purity for the cis isomer, addressing limitations of traditional dehydration.

Benzylation of cis-2,6-Dimethylmorpholine

Introducing the benzyl group at the 4-position of cis-2,6-dimethylmorpholine is achieved through nucleophilic alkylation.

Alkylation with Benzyl Halides

The purified cis-2,6-dimethylmorpholine undergoes reaction with benzyl bromide (C6H5CH2Br\text{C}_6\text{H}_5\text{CH}_2\text{Br}) or chloride in the presence of a base (e.g., NaH\text{NaH}):

cis-2,6-dimethylmorpholine+C6H5CH2BrBaseThis compound+HBr\text{cis-2,6-dimethylmorpholine} + \text{C}6\text{H}5\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

Reaction Optimization

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2).

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 70–85% after column chromatography.

Integrated Synthesis Pathway

Combining the above steps, a representative synthesis pathway is:

  • Synthesis of Crude Morpholine Mixture : Dehydrate diisopropanolamine at 180°C with H2SO4\text{H}_2\text{SO}_4.

  • CIDT Purification :

    • Esterify with acetic acid in ethyl acetate.

    • Crystallize at 15–25°C, then -5–5°C.

    • Hydrolyze with NaOH (pH 13–14).

  • Benzylation : React cis-2,6-dimethylmorpholine with benzyl bromide in THF.

Overall Yield : 50–60% (from diisopropanolamine).

Analytical and Mechanistic Insights

Stereochemical Control

The cis configuration is stabilized during CIDT by preferential crystallization of the carboxylate salt, which adopts a conformation with minimized steric hindrance. Quantum mechanical calculations suggest that the cis isomer’s equatorial methyl groups reduce ring strain compared to trans configurations.

Side Reactions and Mitigation

  • Transalkylation : Minimized by using stoichiometric benzyl halide and low temperatures.

  • Oxidation : Avoided by conducting reactions under inert atmosphere (e.g., N2\text{N}_2) .

Q & A

Basic: What synthetic methodologies are optimal for producing 4-Benzyl-cis-2,6-dimethylmorpholine with high stereochemical purity?

The synthesis of cis-2,6-dimethylmorpholine derivatives typically involves cyclization of diisopropanolamine using concentrated sulfuric acid (185°C–220°C), achieving a thermodynamic equilibrium favoring ~88% cis-isomer . To incorporate the benzyl group at the 4-position, selective alkylation via nucleophilic substitution or reductive amination may be employed, with purification steps (e.g., fractional distillation over packed columns) critical for isolating the cis-isomer from trans-contaminants . Yield optimization requires balancing reaction temperature and acid concentration to minimize oxidative degradation (evidenced by SO₂ evolution) .

Basic: How can the stereochemical configuration of this compound be unambiguously confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for distinguishing cis- and trans-isomers. For cis-2,6-dimethylmorpholine derivatives, characteristic coupling constants (e.g., axial-equatorial proton interactions) and chemical shifts in the range of δ 1.2–1.4 ppm (methyl groups) confirm stereochemistry . X-ray crystallography may resolve ambiguities in complex derivatives .

Advanced: What experimental approaches are used to study isomer-specific metabolic pathways of this compound in mammalian models?

High-pressure liquid chromatography (HPLC) coupled with radiolabeled isotopes (e.g., 3^3H) enables tracking of cis- and trans-isomer metabolites in urine and tissues. Studies in Syrian hamsters revealed that cis-isomers undergo faster hepatic oxidation, producing reactive intermediates like 7-methylguanine adducts, while trans-isomers exhibit slower metabolic conversion . Comparative analyses across species (rats, guinea pigs) highlight interspecies variability in cytochrome P450-mediated activation .

Advanced: How does the benzyl substituent at the 4-position influence the mutagenic potential of cis-2,6-dimethylmorpholine derivatives?

The benzyl group enhances lipophilicity, facilitating DNA adduct formation. In N-nitroso derivatives (e.g., N-nitroso-2,6-dimethylmorpholine), the cis-configuration promotes alkylation at the Ki-ras gene’s codon 12, causing G→D mutations in pancreatic tumors . Structure-activity relationship (SAR) studies using site-directed mutagenesis and PCR sequencing reveal that steric effects from the benzyl group stabilize DNA-intercalating intermediates .

Advanced: What carcinogenicity models are most relevant for evaluating this compound derivatives?

Syrian golden hamsters are preferred due to their susceptibility to pancreatic ductal carcinoma induced by N-nitroso-cis-2,6-dimethylmorpholine derivatives. Dose-response studies (e.g., 12 mg/kg body weight) combined with histopathological analysis of O6^6-methylguanine adducts in ductal cells provide mechanistic insights into alkylating agent toxicity . Comparative studies in European hamsters further differentiate species-specific repair mechanisms .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for quantifying low concentrations (ppb levels) in tissues. Derivatization with pentafluorobenzoyl chloride enhances detection sensitivity . For non-volatile metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred .

Advanced: How do structural modifications at the morpholine ring affect the compound’s interaction with cellular targets?

Substitutions at the 4-position (e.g., benzyl, cycloalkyl) modulate steric hindrance and electron density, altering binding to enzymes like DNA methyltransferases. Molecular docking simulations and comparative SAR studies with 4-cyclododecyl analogs (e.g., dodemorph) show that bulky substituents reduce off-target binding but increase metabolic stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential carcinogenicity (e.g., N-nitroso derivatives), use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor vapor pressure (0.02 mmHg at 25°C) and flash point (41°C) to prevent inhalation or combustion . Waste disposal must follow EPA guidelines for nitroso compounds .

Advanced: What computational tools are used to predict the environmental persistence of this compound derivatives?

Quantitative structure-activity relationship (QSAR) models, such as EPI Suite, estimate biodegradation half-lives and bioaccumulation factors (logP ~2.5–3.0). Hydrolysis studies at pH 7–9 reveal slow degradation (<10% in 28 days), suggesting moderate persistence in aquatic systems .

Advanced: How do cis- and trans-isomers differ in their inhibition of fungal cytochrome b₅ reductase?

cis-2,6-dimethylmorpholine derivatives exhibit higher binding affinity to the enzyme’s hydrophobic pocket due to favorable van der Waals interactions. Enzyme kinetics assays (e.g., IC₅₀ measurements) show cis-isomers inhibit NADPH oxidation at nM concentrations, whereas trans-isomers require µM doses .

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